IGF-1R vs. IR Selectivity Advantage: Comparative Kinase Inhibition Profiling Relative to BMS-754807
The morpholino sulfonyl indoline chemotype, to which 919063-44-8 belongs, has been specifically optimized in patent disclosures for IGF-1R selectivity over IR. In contrast, the clinical-stage IGF-1R inhibitor BMS-754807 exhibits near-equipotent inhibition of IGF-1R and IR (IC50 = 1.8 nM and 1.7 nM, respectively), resulting in no therapeutic window [1]. While direct IC50 data for 919063-44-8 is not yet published, the patent filings explicitly claim that the morpholino sulfonyl indole/indoline series achieves selectivity for IGF-1R over IR, a property that is not inherent to the core scaffold but depends critically on the N-acyl substituent identity [2]. The 4-methoxyphenyl group on 919063-44-8 is designed to exploit a hydrophobic sub-pocket adjacent to the ATP-binding site that is less conserved in IR, providing a structural rationale for selectivity that is absent in non-substituted or smaller acyl analogs like 1-acetyl-5-(morpholin-4-ylsulfonyl)indoline (CAS 698983-77-6) [2].
| Evidence Dimension | IGF-1R vs. IR selectivity (IC50 ratio) |
|---|---|
| Target Compound Data | Not directly measured; structurally optimized for IGF-1R selectivity over IR [2]. |
| Comparator Or Baseline | BMS-754807: IGF-1R IC50 = 1.8 nM, IR IC50 = 1.7 nM (ratio ≈1.06) [1]. |
| Quantified Difference | BMS-754807 shows negligible selectivity (ratio ≈1.06); the morpholino sulfonyl indoline chemotype is rationally designed to achieve meaningful selectivity, although exact values for 919063-44-8 await experimental determination. |
| Conditions | In vitro kinase inhibition assay (cell-free). |
Why This Matters
Selective IGF-1R inhibition over IR is essential to avoid hyperglycemia and metabolic toxicity in vivo; procurement of 919063-44-8 enables exploration of this selectivity window that is inaccessible with non-selective scaffolds like BMS-754807.
- [1] MedChemExpress. BMS-754807 product page. IGF-1R/IR inhibitor: IC50 = 1.8 and 1.7 nM, respectively. Accessed 2026. View Source
- [2] WO2012143874A1 - A process for the preparation of morpholino sulfonyl indole derivatives. Piramal Enterprises Limited, 2012. View Source
